5-(3,4-(メチレンジオキシ)フェニル)-5-オキソバレリック酸

説明

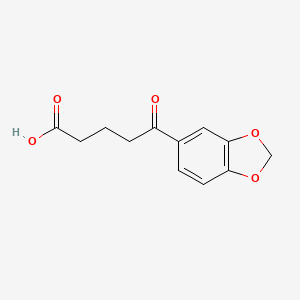

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is a useful research compound. Its molecular formula is C12H12O5 and its molecular weight is 236.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

法中毒学

法中毒学では、この化合物は合成オピオイドの同定と構造解析に使用されます。 この化合物の構造は、さまざまな合成オピオイドを区別するのに役立ちますが、これは違法市場で新しい精神活性物質(NPS)の数がますます増加しているため、非常に重要です。 。これらの物質がもたらす分析上の課題により、5-(3,4-(メチレンジオキシ)フェニル)-5-オキソバレリック酸などの化合物によって提供される構造解明が非常に重要になります。

神経薬理学

この化合物は神経薬理学、特にミトファジーとそのうつ病における役割の研究に影響を与えます。 ミトファジーとは、ミトコンドリアの選択的オートファジーであり、この化合物によって影響を受ける可能性のあるプロセスであり、うつ病の改善のための新しい治療戦略を提供する可能性があります。 .

有機合成

有機合成では、5-(3,4-(メチレンジオキシ)フェニル)-5-オキソバレリック酸はさまざまな反応で反応物として関与しています。 それは、複雑な有機化合物を合成するための重要な役割を果たすペタシス反応、マンニッヒ型多成分アセンブリ、鈴木・宮浦クロスカップリングに関与しています。 .

精神医学研究

この化合物は、抗うつ薬のメカニズムを探求するのに役立つことで、精神医学研究に貢献しています。 神経新生を促進する受容体に結合することが示されており、これはうつ病やその他の精神疾患の治療法を開発する上で重要な要素です。 .

製薬開発

5-(3,4-(メチレンジオキシ)フェニル)-5-オキソバレリック酸は、重要な中間体として製薬開発に応用されています。 これは、心臓血管薬や抗炎症剤の合成に使用され、創薬におけるその汎用性を示しています。 .

作用機序

Target of Action

It is often used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Compounds with similar structures have been involved in various reactions such as the petasis reaction, mannich-type multicomponent assembly, suzuki-miyaura cross-coupling, oxidative heck reaction, and intramolecular alder-ene and pictet-spengler reactions .

Result of Action

Compounds with similar structures have shown antidepressant effects through the tspo-mediated mitophagy signaling pathway .

生化学分析

Biochemical Properties

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The compound has been shown to modulate the activity of antioxidant enzymes, thereby influencing the cellular redox state . Additionally, it interacts with proteins involved in signal transduction pathways, affecting their phosphorylation status and activity .

Cellular Effects

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the mitophagy pathway, which is crucial for maintaining mitochondrial health and function . It also impacts gene expression by altering the transcriptional activity of specific genes involved in stress responses and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), resulting in the activation of downstream signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function and stress responses . At higher doses, it can induce toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound undergoes phase I and phase II metabolism, including oxidation, reduction, and conjugation reactions . These metabolic pathways are crucial for the compound’s bioavailability and activity within the body .

Transport and Distribution

The transport and distribution of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it influences mitochondrial function and health . This localization is essential for the compound’s role in modulating cellular metabolism and stress responses .

生物活性

5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid, a compound derived from the methylenedioxyphenyl group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₂H₁₂O₅

- Molecular Weight : 236.22 g/mol

- CAS Number : Not specified in available literature

The biological activity of 5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid primarily stems from its structural characteristics, particularly the methylenedioxy group which is known to enhance the compound's reactivity and interaction with biological targets.

- Antioxidant Activity : Compounds with methylenedioxy groups often exhibit significant antioxidant properties. They can scavenge free radicals and inhibit oxidative stress by modulating reactive oxygen species (ROS) production .

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been suggested that derivatives of methylenedioxy compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of methylenedioxy compounds against various pathogens. For example, derivatives have shown effectiveness against bacteria and fungi, suggesting that 5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid may possess similar activities .

Insecticidal Activity

Research into related compounds has indicated that 3,4-(methylenedioxy) cinnamic acid exhibited larvicidal activity against Aedes aegypti, a vector for several viral diseases. This finding suggests that 5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid could also have potential applications in pest control due to its structural similarities .

Study on Antioxidant Effects

A study investigated the antioxidant effects of various phenolic compounds, including those related to 5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid. The results indicated a significant reduction in lipid peroxidation and improved cell viability in human cell lines exposed to oxidative stress .

Toxicity Assessment

In toxicity assessments conducted on related compounds, it was found that certain derivatives exhibited low cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM). This suggests a favorable safety profile for further exploration of the biological applications of methylenedioxy derivatives .

Data Summary Table

特性

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c13-9(2-1-3-12(14)15)8-4-5-10-11(6-8)17-7-16-10/h4-6H,1-3,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIGQTZWMXLWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343600 | |

| Record name | 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87961-41-9 | |

| Record name | 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。